5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole

描述

Structural Identity and Nomenclature

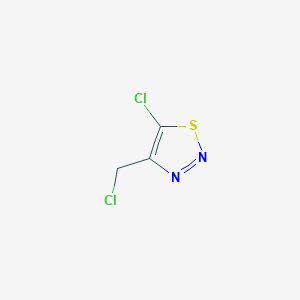

This compound exhibits a sophisticated molecular architecture that exemplifies the structural complexity achievable within five-membered heterocyclic systems. The compound belongs to the 1,2,3-thiadiazole family, characterized by a five-membered aromatic ring containing one sulfur atom and two nitrogen atoms positioned adjacently. The systematic nomenclature reflects the compound's substitution pattern, with a chlorine atom attached to the fifth position of the thiadiazole ring and a chloromethyl group (-CH₂Cl) substituted at the fourth position.

The molecular structure can be precisely described through multiple chemical notation systems. The Simplified Molecular Input Line Entry System representation is ClCc1nnsc1Cl, while the International Chemical Identifier notation is InChI=1S/C3H2Cl2N2S/c4-1-2-3(5)8-7-6-2/h1H2. These structural descriptors reveal the compound's electronic distribution and stereochemical characteristics, providing insight into its chemical behavior and reactivity patterns. The presence of two chlorine atoms in distinct chemical environments creates unique opportunities for selective chemical transformations, making this compound particularly valuable in synthetic organic chemistry.

The structural integrity of this compound is further characterized by specific physical constants that reflect its molecular organization. The compound exhibits a density of 1.609 grams per cubic centimeter and a calculated boiling point of 249.5 degrees Celsius at 760 millimeters of mercury pressure. These physical properties, combined with its melting point of approximately 34 degrees Celsius, provide essential parameters for handling and purification protocols in laboratory settings.

| Property | Value | Units |

|---|---|---|

| Molecular Formula | C₃H₂Cl₂N₂S | - |

| Molecular Weight | 169.03 | grams per mole |

| Chemical Abstracts Service Number | 88127-85-9 | - |

| Density | 1.609 | grams per cubic centimeter |

| Boiling Point | 249.5 | degrees Celsius |

| Melting Point | 34 | degrees Celsius |

| Material Data Laboratory Number | MFCD00114816 | - |

Historical Context in Heterocyclic Chemistry

The development of 1,2,3-thiadiazole chemistry traces its origins to the late nineteenth century, establishing a rich historical foundation that has evolved continuously through modern times. The first derivatives of 1,2,3-thiadiazole were prepared during this early period, marking the beginning of systematic investigations into this heterocyclic system. This historical precedent has maintained consistent scientific interest, with researchers recognizing the unique properties that distinguish 1,2,3-thiadiazoles from other thiadiazole isomers, particularly their propensity for thermal and photochemical decomposition reactions involving nitrogen molecule elimination.

The pivotal discovery of the Hurd-Mori synthesis in 1956 revolutionized the preparation of 1,2,3-thiadiazoles, providing a reliable method for constructing these heterocyclic systems through the cyclization of hydrazones with thionyl chloride. This breakthrough emerged when Hurd and Mori attempted unsuccessfully to prepare oxadiazinedione from hydrazone precursors, instead obtaining 1,2,3-thiadiazole-4-carboxylic acid unexpectedly. The Hurd-Mori reaction subsequently became one of the most widely employed synthetic approaches to 1,2,3-thiadiazoles, with over one hundred publications documenting its applications and mechanistic investigations.

The historical evolution of thiadiazole chemistry has been marked by continuous methodological improvements and expanded applications. The retrosynthetic analysis of the Hurd-Mori synthesis reveals it as a [4 + 1] approach, utilizing four atoms from the hydrazone substrate and one sulfur atom from the thionating agent. This mechanistic understanding has facilitated the development of optimized reaction conditions and substrate scope expansion, contributing to the current prominence of thiadiazole derivatives in pharmaceutical and agrochemical research. The historical trajectory of 1,2,3-thiadiazole chemistry demonstrates how fundamental heterocyclic research has evolved into practical applications across multiple scientific disciplines.

Significance in Organic and Medicinal Chemistry Research

This compound occupies a position of exceptional importance in contemporary medicinal chemistry research due to its role as a versatile synthetic intermediate and bioactive scaffold. The compound's dual chlorine substitution pattern creates a highly electrophilic center that facilitates nucleophilic substitution reactions, making it an ideal building block for constructing more complex molecular architectures. This reactivity profile has established the compound as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals, where its ability to undergo selective transformations enables the preparation of diverse product libraries.

The biological significance of this compound stems from the broader pharmacological properties associated with thiadiazole-containing compounds. Research has demonstrated that thiadiazole derivatives exhibit remarkable diversity in their biological activities, including antimicrobial, antifungal, antiviral, anticancer, and insecticidal properties. The 1,2,3-thiadiazole moiety specifically has shown myriad biomedical activities such as antifungal, antiviral, insecticidal, antiamoebic, anticancer, and plant activator effects. These diverse biological activities position thiadiazole derivatives as privileged heterocyclic templates in pharmaceutical research, with the chlorinated variant offering additional synthetic versatility.

The research significance of this compound extends to its applications in drug discovery and development programs. The strategic incorporation of halogen atoms, particularly chlorine, can enhance the pharmacokinetic properties of drug candidates by modulating their lipophilicity, metabolic stability, and receptor binding characteristics. The chloromethyl substituent specifically provides a reactive handle for further chemical modifications, enabling medicinal chemists to optimize biological activity through structure-activity relationship studies. Contemporary research continues to explore novel synthetic methodologies for accessing thiadiazole derivatives, including heterogeneous catalysis, microwave-assisted synthesis, ultrasound-assisted methods, and multicomponent reactions.

| Research Application | Specific Use | Reference Activity |

|---|---|---|

| Pharmaceutical Synthesis | Building block for drug candidates | Antimicrobial, anticancer properties |

| Agrochemical Development | Pesticide and herbicide intermediates | Insecticidal, plant activator effects |

| Synthetic Methodology | Nucleophilic substitution substrate | Selective chemical transformations |

| Structure-Activity Studies | Molecular optimization platform | Pharmacokinetic enhancement |

| Materials Science | Heterocyclic polymer precursors | Thermal and electronic properties |

属性

IUPAC Name |

5-chloro-4-(chloromethyl)thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl2N2S/c4-1-2-3(5)8-7-6-2/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DADXWROZAWLOFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(SN=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383920 | |

| Record name | 5-chloro-4-(chloromethyl)-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88127-85-9 | |

| Record name | 5-chloro-4-(chloromethyl)-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 88127-85-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

General Synthetic Strategies

The preparation of 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole typically involves the formation of the thiadiazole ring followed by selective chlorination or functionalization to introduce the chloromethyl substituent. The synthetic approaches can be broadly categorized into:

- Cyclization of suitable precursors bearing sulfur and nitrogen functionalities

- Halogenation and chloromethylation reactions on preformed thiadiazole rings

- Conversion of dithiazolium salts into thiadiazoles via amine treatment

Preparation from Monosubstituted Acetonitriles and Disulfur Dichloride

One authoritative method involves treating monosubstituted acetonitriles with disulfur dichloride (S2Cl2) in dichloromethane (CH2Cl2) at room temperature. This reaction affords 5-substituted-4-chloro-1,2,3-dithiazolium chlorides , which upon treatment with aqueous ammonia, convert to the corresponding 4-substituted-3-chloro-1,2,5-thiadiazoles . Although this method primarily targets dithiazolium salts, it provides a mechanistic basis for synthesizing 5-chloro thiadiazoles by nucleophilic ring transformations and sulfur-nitrogen exchange reactions.

- Reaction solvent: CH2Cl2

- Temperature: Room temperature

- Reagents: Disulfur dichloride and monosubstituted acetonitriles

- Post-treatment: Aqueous ammonia to induce ring transformation

- Mechanism: Involves ring opening and reclosing with H2S evolution

| Step | Reagents/Conditions | Product Type | Notes |

|---|---|---|---|

| 1 | Monosubstituted acetonitrile + S2Cl2 in CH2Cl2 | 5-Substituted-4-chloro-1,2,3-dithiazolium chlorides | Formation of dithiazolium salts |

| 2 | Treatment with aqueous ammonia | 4-Substituted-3-chloro-1,2,5-thiadiazoles | Ring transformation via S-N exchange |

This method was extensively reported by Appel et al. and further developed by Kim and Rees, highlighting the synthetic utility of these intermediates in heterocyclic chemistry.

Chlorination and Chloromethylation via Allyl Isothiocyanate

Though more commonly applied to 1,2,4-thiadiazoles, chlorination of allyl isothiocyanate with chlorinating agents under controlled low temperatures (-40°C to +30°C) in inert solvents can yield chloromethyl-substituted thiadiazoles. This process involves:

- Chlorination of allyl isothiocyanate using 1–2 mol equivalents of a chlorinating agent

- Oxidation with 1–5 mol equivalents of an oxidizing agent

- Reaction in inert solvents to avoid side reactions

While this method is more specific to 5-chloro-3-(chloromethyl)-1,2,4-thiadiazole, it demonstrates the general applicability of chlorination and oxidative cyclization in thiadiazole chemistry.

Cyclization of Thiosemicarbazides and Sommelet Reaction

In the context of related thiadiazole derivatives, the cyclization of thiosemicarbazides followed by chloromethylation has been demonstrated as an effective route. The process involves:

- Formation of thiosemicarbazides from appropriate amines and carbon disulfide derivatives

- Cyclization to 1,3,4-thiadiazole rings bearing chloromethyl groups

- Further functionalization via Sommelet reaction to convert chloromethyl groups into formyl derivatives

Although this method is primarily reported for 1,3,4-thiadiazole derivatives, the principles of ring formation and chloromethyl substitution are relevant for the 1,2,3-thiadiazole system, indicating potential synthetic analogies.

Patent-Described Methods for Chloromethyl Thiazoles

A detailed patented process for 2-chloro-5-chloromethyl-1,3-thiazole provides insight into the preparation of chloromethyl-substituted thiadiazoles, which can be adapted for 1,2,3-thiadiazoles. The key steps include:

- Reaction of aldehydes with thiourea in solvents such as ketones or alcohols to form thiourea adducts

- Conversion of aldehydes to acetals followed by reaction with sodium or ammonium thiocyanate

- Diazotization, chlorination, and ether cleavage steps to introduce chlorine atoms and form the chloromethyl group

Reaction conditions and reagents:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Aldehyde + Thiourea | Ketones (methyl i-butyl ketone, acetone) or alcohols (methanol, ethanol) | Formation of thiourea intermediates |

| Acetal formation | Alkyl orthoformates (methyl/ethyl orthoformate) | Protect aldehyde functionality |

| Thiocyanate reaction | Sodium or ammonium thiocyanate | Introduce thiadiazole ring sulfur |

| Diazotization & chlorination | Chlorinating agents, diazotization reagents | Formation of chloromethyl substituent |

This multi-step sequence emphasizes the importance of solvent choice, reagent stoichiometry, and intermediate purification to achieve high yields and purity.

Summary Table of Preparation Methods

| Method No. | Starting Materials | Key Reagents/Conditions | Product Type | Notes |

|---|---|---|---|---|

| 1 | Monosubstituted acetonitriles | Disulfur dichloride, CH2Cl2, aqueous NH3 | 5-substituted-4-chloro-1,2,3-dithiazolium salts → thiadiazoles | Ring transformation with S-N exchange |

| 2 | Allyl isothiocyanate | Chlorinating agents, oxidants, inert solvent, -40°C to +30°C | Chloromethyl-substituted thiadiazoles | Controlled chlorination and oxidation |

| 3 | Thiosemicarbazides | Cyclization, Sommelet reaction | 2-R-5-chloromethyl-1,3,4-thiadiazole derivatives | Applicable to related thiadiazoles |

| 4 | Aldehydes | Thiourea, orthoesters, thiocyanates, chlorinating agents | 2-chloro-5-chloromethyl-1,3-thiazoles | Multi-step patented process |

Mechanistic Insights

- The transformation of dithiazolium salts to thiadiazoles involves nucleophilic attack by ammonia, ring opening to imine intermediates, and subsequent ring closure with loss of hydrogen sulfide (H2S).

- Chlorination reactions proceed via electrophilic substitution on the thiadiazole ring or chloromethyl group formation through radical or ionic pathways depending on reagents.

- Sommelet reaction enables the conversion of chloromethyl groups to aldehydes, indicating the versatility of chloromethyl intermediates in further functionalization.

化学反应分析

Types of Reactions

5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: Reduction can lead to the formation of thiadiazole derivatives with different functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed

Substitution Reactions: Products include various substituted thiadiazoles with functional groups such as amines, ethers, or thioethers.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: Products include reduced thiadiazole derivatives with different functional groups.

科学研究应用

Pharmaceuticals

5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole serves as a valuable building block in medicinal chemistry. Its ability to interact with biological molecules makes it a candidate for developing enzyme inhibitors. Studies indicate that it can inhibit specific enzymes by forming covalent bonds with nucleophilic residues within proteins, potentially disrupting essential cellular processes .

Case Study: Enzyme Inhibition

Research has demonstrated that compounds derived from this compound exhibit inhibitory effects against various enzymes involved in disease pathways. For instance, derivatives have been synthesized and tested for their ability to inhibit proteases linked to cancer progression .

Agrochemicals

This compound is also explored for its applications in agrochemicals as a fungicide and herbicide. Its structural similarities to other thiadiazole compounds allow it to act effectively against phytopathogenic microorganisms that threaten crop health.

Case Study: Crop Protection

In agricultural studies, formulations containing this compound have shown efficacy against soil-borne fungi such as Pythium and Fusarium. These studies highlight its potential as a protective agent for seeds and growing plants .

作用机制

The mechanism of action of 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole involves its interaction with biological molecules, leading to the disruption of cellular processes. The compound can form covalent bonds with nucleophilic sites in proteins and nucleic acids, resulting in the inhibition of enzyme activity and DNA replication. The presence of chlorine atoms enhances its reactivity, allowing it to target specific molecular pathways involved in cell growth and proliferation.

相似化合物的比较

Substituent Variations in 1,2,3-Thiadiazoles

Key analogs of 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole include:

Key Observations :

Isomeric Differences: 1,2,3- vs. 1,3,4-Thiadiazoles

Thiadiazole isomers differ in nitrogen and sulfur atom positions, leading to distinct electronic and steric profiles:

Key Observations :

- Reactivity : 1,2,3-Thiadiazoles are more reactive due to ring strain, favoring nucleophilic substitution at the chloromethyl group .

- Biological Activity: 1,3,4-Thiadiazoles (e.g., 2-amino derivatives) are widely studied for antimicrobial and anticancer properties, while 1,2,3-thiadiazoles show unique necroptosis inhibition profiles .

生物活性

5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole is a member of the thiadiazole family, characterized by its unique structure that includes both sulfur and nitrogen atoms. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

This compound is an organic compound with a molecular formula that reflects its complex structure. The presence of two chlorine substituents enhances its reactivity, making it suitable for various applications in pharmaceuticals and agrochemicals. The synthesis can be achieved through multiple methods, including reactions involving thiourea and chloromethyl derivatives.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. This interaction often leads to the inhibition of enzyme functions and disruption of cellular processes.

- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes by forming covalent bonds with nucleophilic residues within these proteins. This mechanism is particularly relevant in targeting enzymes involved in cancer cell proliferation and metabolic pathways.

- DNA Interaction : It has been shown to disrupt DNA replication processes, which is crucial for its anticancer activity. By interfering with the replication machinery, it inhibits the proliferation of cancer cells .

- Induction of Apoptosis : In cancer cells, this compound induces apoptosis through the activation of caspase enzymes. This leads to programmed cell death, which is a desirable outcome in cancer treatment .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

- In Vitro Studies : Various derivatives have been tested against different cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated significant cytotoxic effects with IC50 values demonstrating potent activity against these cell lines .

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 10.10 | Induces apoptosis |

| Derivative A | HepG2 | 9.6 | Cell cycle arrest |

| Derivative B | MCF-7 | 2.32 | Apoptosis via caspase activation |

Pharmacological Applications

The compound's ability to inhibit specific enzymes suggests potential therapeutic applications in treating diseases where enzyme inhibition is beneficial. For example:

- Cancer Therapy : Due to its ability to induce apoptosis and inhibit cell proliferation, it may serve as a lead compound for developing new anticancer agents.

- Antimicrobial Activity : Some studies suggest that thiadiazole derivatives exhibit antimicrobial properties, making them candidates for further exploration in treating infections.

Case Studies

- Study on Cytotoxicity : A study conducted by Da Silva et al. evaluated the cytotoxic effects of various thiadiazole derivatives on glioblastoma multiform cells. The results demonstrated that specific modifications to the thiadiazole structure significantly enhanced their anticancer activity .

- In Vivo Studies : Research involving animal models has shown that certain derivatives can effectively target sarcoma cells, indicating their potential for use in targeted cancer therapies .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 5-chloro-4-(chloromethyl)-1,2,3-thiadiazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclization of thiosemicarbazide derivatives or halogenation of precursor thiadiazoles. For example, chlorination of 4-methyl-1,2,3-thiadiazole under controlled conditions (e.g., using SOCl₂ or PCl₅) can yield the target compound. Reaction temperature (60–80°C) and stoichiometric ratios of chlorinating agents are critical to minimizing by-products like sulfonyl chlorides . Purity (≥97%) is confirmed via HPLC or GC-MS, with Amber Glass Bottle storage recommended to prevent photodegradation .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use NMR (¹H/¹³C) to confirm substitution patterns: the chloromethyl group (δ 4.5–5.0 ppm in ¹H NMR) and thiadiazole ring protons (δ 8.0–9.0 ppm). Mass spectrometry (ESI-MS) provides molecular ion peaks at m/z 169.03 (M+H⁺). Computational tools like DFT can predict electronic properties (e.g., HOMO-LUMO gaps) using SMILES

C1=C(N=NS1)CCland InChIKeyVZFVKQUUOJAIOH-UHFFFAOYSA-Nfor modeling .

Q. What stability challenges arise during storage, and how can they be mitigated?

- Methodological Answer : The compound is sensitive to light and moisture. Stability studies under accelerated conditions (40°C/75% RH) show decomposition via hydrolysis of the chloromethyl group. Storage in anhydrous solvents (e.g., dry DCM) or under inert gas (N₂/Ar) is advised. Photolysis studies of analogous thiadiazoles indicate thiirene formation under UV light, necessitating amber glassware .

Advanced Research Questions

Q. How does structural modification of this compound impact its biological activity?

- Methodological Answer : SAR studies show that replacing the chloromethyl group with tocopheryl or aryl groups enhances antimicrobial activity. For example, 4-(α-tocopheryl methyl)-1,2,3-thiadiazole derivatives exhibit MIC values of 2–8 µg/mL against Bacillus subtilis and Pseudomonas aeruginosa. Activity correlates with increased lipophilicity, measured via logP calculations .

Q. What computational approaches are used to predict the interaction of this compound with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using collision cross-section data (CCS) predicts binding to enzymes like caspase-8 in necroptosis pathways. The thiadiazole ring’s electron-deficient nature facilitates π-π stacking with aromatic residues in active sites. MD simulations (AMBER/CHARMM) assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How can researchers resolve contradictions in reported bioactivity data across cell lines?

- Methodological Answer : Variability arises from differences in cell permeability (e.g., HEK293 vs. RAW264.7 cells). Use flow cytometry to quantify cellular uptake of fluorescently tagged derivatives. Parallel assays with necroptosis inhibitors (e.g., Necrostatin-1) clarify mechanism specificity. EC₅₀ values should be normalized to cell viability via MTT assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。